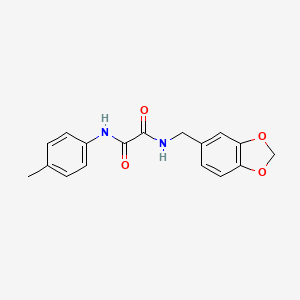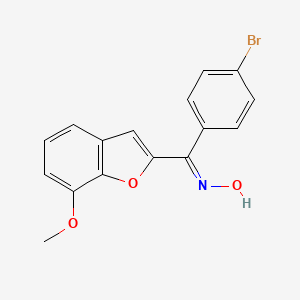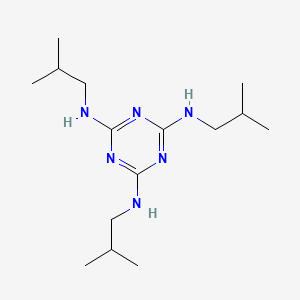![molecular formula C7H17NO2 B2527342 2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol CAS No. 1694861-24-9](/img/structure/B2527342.png)
2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol” is a chemical compound with the CAS Number: 1694861-24-9 . It has a molecular weight of 147.22 and its molecular formula is C7H17NO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H17NO2/c1-6(2)7(5-8)10-4-3-9/h6-7,9H,3-5,8H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Enzymatic Pathways and Fermentation Processes
A study focused on the Ehrlich pathway, an enzymatic process that converts amino acids into alcohols, highlights the significance of compounds like 2-methylbutanol, which can be related to "2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol" through its amino acid precursor, l-isoleucine. This pathway is crucial in the production of aroma compounds in fermented foods, demonstrating the compound's relevance in understanding flavor profiles and fermentation biochemistry (Matheis, Granvogl, & Schieberle, 2016).
Biofuel Production
Research into biofuel production has identified the potential of utilizing amino acid pathways for the synthesis of biofuels like isobutanol. A study by Bastian et al. (2011) engineered enzymes within Escherichia coli to improve the anaerobic production of isobutanol, a biofuel candidate, demonstrating the importance of understanding the biochemical pathways and derivatives of compounds like "this compound" in renewable energy solutions (Bastian et al., 2011).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-(1-amino-3-methylbutan-2-yl)oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-6(2)7(5-8)10-4-3-9/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMWLQKVVUGUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[(3-phenoxyphenyl)methylene]malonate](/img/structure/B2527259.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)
![6-[2-Chloro-5-(trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B2527262.png)
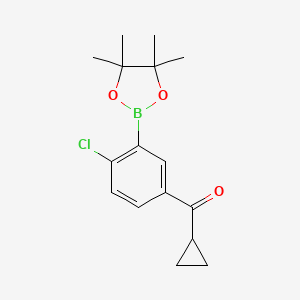
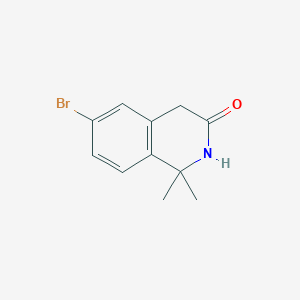
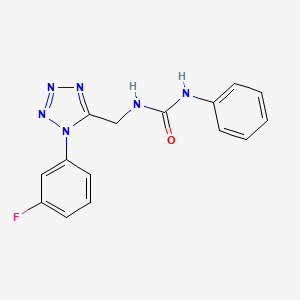

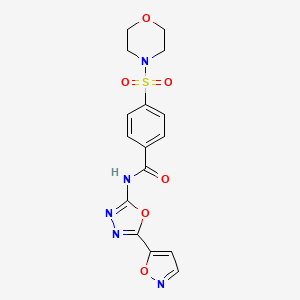
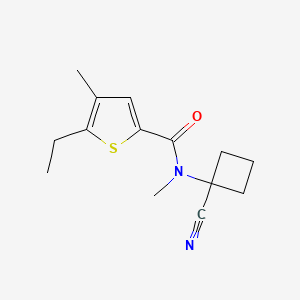

![5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2527276.png)
